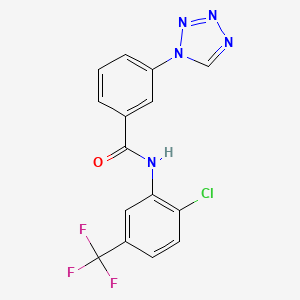
1-(3-methoxyphenyl)-N-(4-methylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methylbenzyl group, a pyridinyl group, and a 1,2,3-triazole group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The pyridinyl group is a six-membered ring containing five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the methoxy group might undergo reactions typical of ethers, while the triazole ring might participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Cytotoxicity
Research by Hassan et al. (2014) focused on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized via reactions involving methoxyphenyl and methylbenzyl groups, similar to the structure . Their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells was evaluated, showcasing the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Novel Annulated Products
Deady and Devine (2006) developed novel annulated products from aminonaphthyridinones, involving reactions that led to new heterocyclic systems. Although not directly mentioning the exact chemical name, the study's approach to creating complex molecules from simpler benzyl and methoxyphenyl precursors relates to the broader synthetic strategies for compounds like the one (Deady & Devine, 2006).
Biological Activities
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds with methoxybenzyl components, and evaluated their antimicrobial activities. This research demonstrates the antimicrobial potential of such compounds, highlighting their relevance in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
NK-1 Antagonist Activity
Jungheim et al. (2006) explored the synthesis of triazole-based compounds with NK-1 antagonist activity, utilizing regioselective pyridine metallation chemistry. This research underscores the therapeutic potential of triazole derivatives in treating conditions mediated by the NK-1 receptor, such as depression and anxiety (Jungheim, Thrasher, Hembre, Gardinier, Savin, & Hong, 2006).
Molecular and Electronic Analysis
Electronic and Nonlinear Optical Properties
A study by Beytur and Avinca (2021) on heterocyclic triazol-5-ones detailed the molecular, electronic, nonlinear optical, and spectroscopic analysis of compounds with methoxybenzyl groups. This work contributes to the understanding of the electronic properties and potential applications of these compounds in materials science (Beytur & Avinca, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-8-10-17(11-9-16)14-25-23(29)21-22(18-5-4-12-24-15-18)28(27-26-21)19-6-3-7-20(13-19)30-2/h3-13,15H,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULCLRFYRYPTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2705866.png)
![3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2705868.png)
![6-Amino-1-butyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2705869.png)

![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2705871.png)
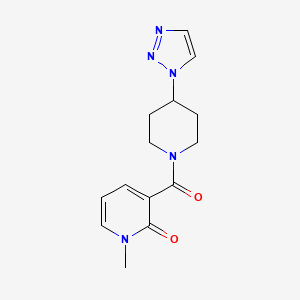
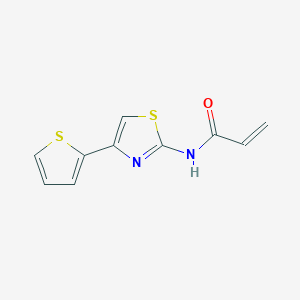
![Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2705875.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2705876.png)
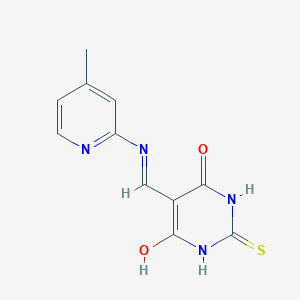
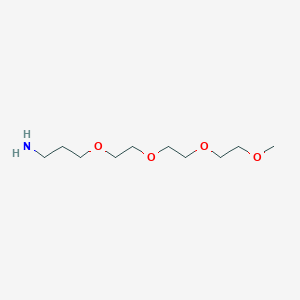
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)
